![molecular formula C14H13N3O2S B5692989 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as FPA and has been the focus of several studies due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. FPA has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body. FPA has also been shown to inhibit the activation of NF-κB, which can help to reduce the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide in lab experiments is its anti-inflammatory properties. This compound can be used to study the inflammatory response in biological systems. However, one limitation of using FPA in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations.
Orientations Futures
There are several future directions for the study of 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide. One direction is to study the potential use of this compound as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study the potential use of FPA in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide involves several steps. The first step involves the reaction of 2-furanthiol with ethyl chloroacetate to form ethyl 2-(furan-2-ylthio)acetate. This intermediate is then reacted with potassium thiocyanate to form ethyl 2-(furan-2-ylthio)acetothioate. The final step involves the reaction of ethyl 2-(furan-2-ylthio)acetothioate with 3-aminopyridine to form 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide.
Applications De Recherche Scientifique
3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. FPA has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(pyridin-3-ylmethylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13(6-5-12-4-2-8-19-12)17-14(20)16-10-11-3-1-7-15-9-11/h1-9H,10H2,(H2,16,17,18,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDPPJMCGPKSHL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-[(pyridin-3-ylmethyl)carbamothioyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

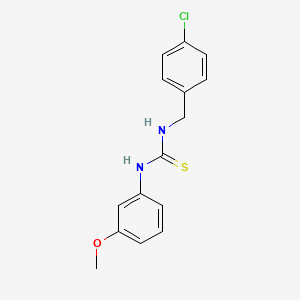
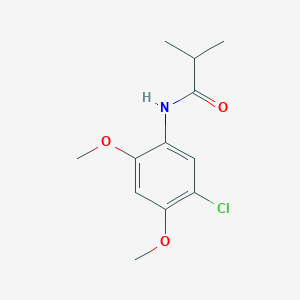

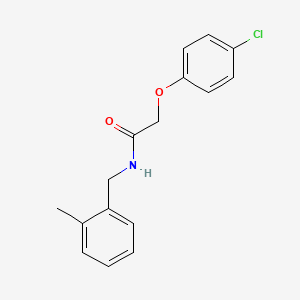
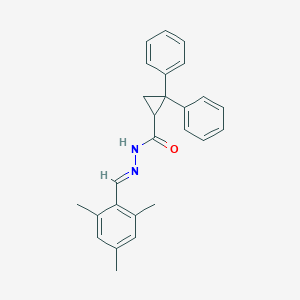
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)
![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)

![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)
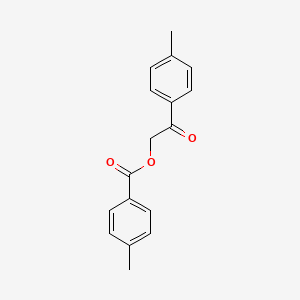
![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)
